Apogossypol

Catalog No.
S605831
CAS No.
475-56-9
M.F
C28H30O6
M. Wt
462.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apogossypol

CAS Number

475-56-9

Product Name

Apogossypol

IUPAC Name

3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol

Molecular Formula

C28H30O6

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C28H30O6/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4/h7-12,29-34H,1-6H3

InChI Key

PBJKWGWHZVXBGU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C

Synonyms

apogossypol

Canonical SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C

Inhibition of Bcl-2 Family Proteins

Cancer cells often develop mechanisms to evade cell death (apoptosis). One such mechanism involves the overexpression of anti-apoptotic proteins like Bcl-2. Apogossypol acts as a Bcl-2 inhibitor, binding to these proteins and preventing them from blocking apoptosis. This disrupts the balance between cell survival and death signals, leading to cancer cell death [, ].

Studies have shown that apogossypol exhibits superior efficacy compared to its parent compound, gossypol, with reduced toxicity. This makes it a potentially safer and more effective therapeutic option for cancer treatment [].

Potential for Various Cancers

Research suggests that apogossypol may be effective against various types of cancer, including:

  • Prostate cancer: Studies have demonstrated that apogossypol inhibits the growth and proliferation of prostate cancer cells both in vitro and in vivo []. It achieves this by downregulating Bcl-2 protein expression and activating caspases, enzymes responsible for cell death [].
  • Other cancers: Preliminary research also indicates potential activity against other cancers, such as leukemia, breast cancer, and colon cancer. However, further studies are needed to confirm these findings [].

Ongoing Research and Development

While the initial research on apogossypol is promising, it is crucial to note that it is still in the pre-clinical stages of development. More research is needed to:

  • Evaluate its safety and efficacy in humans through clinical trials.
  • Determine the optimal dosing and delivery methods.
  • Investigate potential interactions with other medications.
  • Understand its mechanism of action in greater detail.

Apogossypol is a semi-synthetic derivative of gossypol, a natural polyphenolic compound found in cotton plants. It is recognized for its potential as an antagonist of the anti-apoptotic proteins Bcl-2 and Bcl-X L, which are involved in the regulation of apoptosis (programmed cell death) in various cell types. Apogossypol exhibits structural modifications that enhance its biological activity compared to its parent compound, gossypol, particularly in targeting cancer cells and influencing cellular pathways related to survival and death .

Apogossypol acts as a pan-BCL-2 antagonist []. BCL-2 proteins are a family of proteins that regulate cell death. Apogossypol binds to specific BCL-2 proteins, such as Mcl-1, Bcl-2, and Bcl-xL, preventing them from inhibiting apoptosis []. This disrupts the balance between cell survival and death, ultimately leading to cancer cell death [].

Recent research suggests Apogossypol might also influence the endoplasmic reticulum (ER), a cellular organelle, affecting mitochondrial fission (division) and apoptosis []. This area requires further investigation.

That modify its structure and enhance its pharmacological properties. Notable reactions include:

  • Bisformylation: Reaction with titanium(IV) chloride and dichloromethyl methyl ether leads to the loss of isopropyl groups and the formation of aldehyde derivatives .
  • Grignard Reactions: Methyl apogossypol can react with Grignard reagents to yield secondary alcohols, which can subsequently be oxidized to phenones using pyridinium chlorochromate .
  • Bromination and Fluorination: Regioselective bromination and fluorination reactions have been explored to further modify apogossypol's structure for enhanced activity .

Apogossypol exhibits significant biological activity primarily through its interaction with Bcl-2 family proteins. It has been shown to:

  • Inhibit Bcl-2 and Bcl-X L: Apogossypol binds to these proteins, promoting apoptosis in cancer cells, which is crucial for cancer treatment strategies .
  • Mitochondrial Function: It influences mitochondrial dynamics by reorganizing endoplasmic reticulum tubules, thereby preventing mitochondrial fission and activation of pro-apoptotic factors like BAX .
  • Cell Permeability: While apogossypol shows low cell permeability, modifications in its structure can potentially enhance this property, making it more effective in therapeutic applications .

The synthesis of apogossypol involves several key steps:

  • Starting Material: Gossypol serves as the primary starting material.
  • Oxazoline Mediated Coupling: The first asymmetric synthesis was achieved through a stereocontrolled oxazoline-mediated Ullmann coupling process, which allows for specific stereochemistry in the final product .
  • Functional Group Modifications: Subsequent reactions such as demethylation and oxidation are employed to yield various derivatives with enhanced biological activities .

Apogossypol has several promising applications:

  • Cancer Therapy: Its ability to induce apoptosis in cancer cells makes it a candidate for developing anticancer drugs.
  • Research Tool: Used in studies investigating apoptotic pathways and the role of Bcl-2 family proteins in cell survival.
  • Potential Antiviral Activity: Some studies suggest possible antiviral properties, although more research is needed in this area .

Interaction studies have focused on how apogossypol binds to Bcl-2 family proteins. Key findings include:

  • Binding Affinity: Apogossypol has a binding affinity (K d = 1.7 µM) for Bcl-X L, which is significantly lower than some modified derivatives that show enhanced potency (e.g., BI79D10 with K d = 0.17 µM) .
  • Hydrophobic Interactions: Molecular docking studies indicate that specific structural features of apogossypol facilitate interactions with hydrophobic pockets within the Bcl-X L protein, influencing its effectiveness as an inhibitor .

Several compounds share structural similarities with apogossypol, each exhibiting unique properties:

CompoundBinding Affinity (K d)Cell PermeabilityNotes
GossypolVariableMediumParent compound; broader biological effects
BI79D100.17 µMMediumModified derivative with higher potency
BI79F70.04 µMMediumEnhanced binding compared to apogossypol
DesapogossypolNot specifiedLowStructural variant with different activity

Apogossypol's unique structure allows it to effectively inhibit anti-apoptotic proteins while maintaining a distinct profile compared to other derivatives like gossypol and its modifications. Its specific binding interactions and resultant biological effects set it apart as a valuable compound in pharmacological research.

XLogP3

6.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

462.20423867 g/mol

Monoisotopic Mass

462.20423867 g/mol

Heavy Atom Count

34

Other CAS

475-56-9

Wikipedia

(2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl-

Dates

Modify: 2023-08-15

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